molecular formula C8H6FNO B13270564 7-Fluoro-4-methyl-1,2-benzoxazole

7-Fluoro-4-methyl-1,2-benzoxazole

Cat. No.: B13270564
M. Wt: 151.14 g/mol
InChI Key: QSPYOXSNSVXJKG-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-1,2-benzoxazole is a fluorinated derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methyl-1,2-benzoxazole typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures . Another approach involves the selective C-H lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methyl-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

7-Fluoro-4-methyl-1,2-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-methyl-1,2-benzoxazole is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

7-fluoro-4-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3

InChI Key

QSPYOXSNSVXJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NOC2=C(C=C1)F

Origin of Product

United States

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